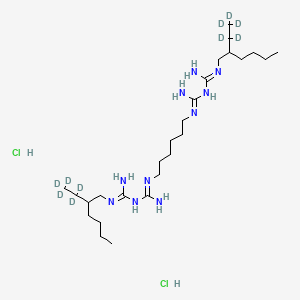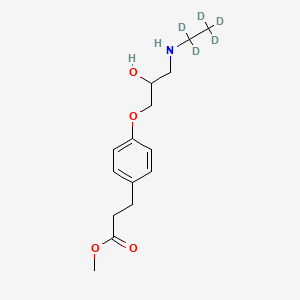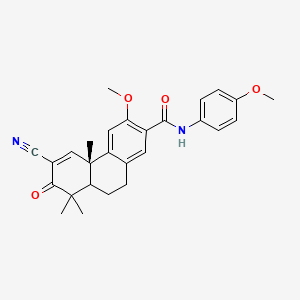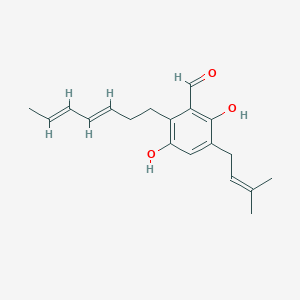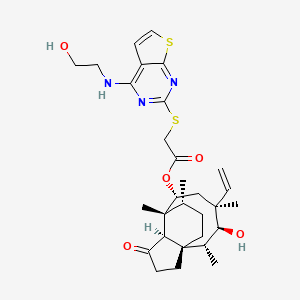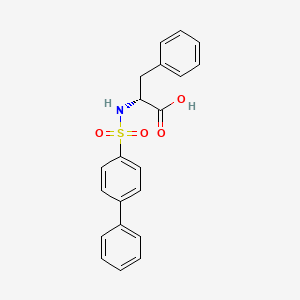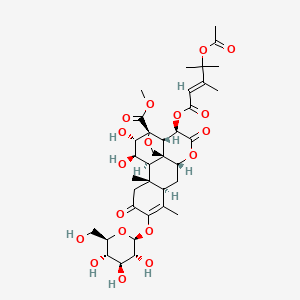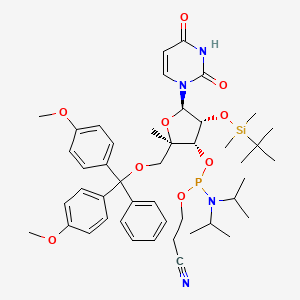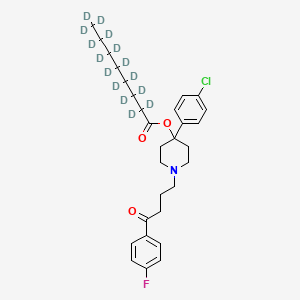
Fexofenadine-d6 Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fexofenadine-d6 Methyl Ester is a deuterium-labeled derivative of Fexofenadine Methyl Ester. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of this compound is C33H35D6NO4, and it has a molecular weight of 521.72 g/mol . This compound is often utilized in pharmacokinetic studies and drug metabolism research due to its stable isotope labeling, which allows for precise quantification and tracking in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fexofenadine-d6 Methyl Ester involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing environmental impact. The use of environmentally friendly reagents and catalysts is emphasized to ensure sustainable production .
Analyse Chemischer Reaktionen
Types of Reactions
Fexofenadine-d6 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and manganese(II) acetate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Fexofenadine-d6 Methyl Ester has a wide range of applications in scientific research:
Pharmacokinetic Studies: The compound is used to study the absorption, distribution, metabolism, and excretion of drugs in biological systems.
Drug Metabolism Research: It helps in understanding the metabolic pathways and identifying metabolites of drugs.
Quantitative Analysis: The stable isotope labeling allows for precise quantification of drug concentrations in biological samples using techniques like liquid chromatography-tandem mass spectrometry.
Biological Studies: It is used in studies involving histamine receptors and other biological targets.
Wirkmechanismus
Fexofenadine-d6 Methyl Ester exerts its effects by selectively antagonizing histamine H1 receptors on the surface of cells in various organ systems . This action prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and redness . The deuterium labeling does not significantly alter the mechanism of action but allows for better tracking and quantification in research studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fexofenadine: The parent compound, used as an antihistamine for treating allergic symptoms.
Fexofenadine Methyl Ester: The non-deuterated version of Fexofenadine-d6 Methyl Ester.
Keto Fexofenadine: An oxidized derivative of Fexofenadine.
Uniqueness
This compound is unique due to its stable isotope labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms allow for precise tracking and quantification, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C33H41NO4 |
|---|---|
Molekulargewicht |
521.7 g/mol |
IUPAC-Name |
methyl 3,3,3-trideuterio-2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C33H41NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,35,37H,10,15,20-24H2,1-3H3/i1D3,2D3 |
InChI-Schlüssel |
GOUQSHOAAGQXNJ-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)(C(=O)OC)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


